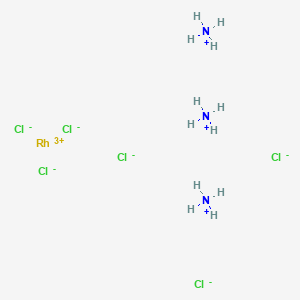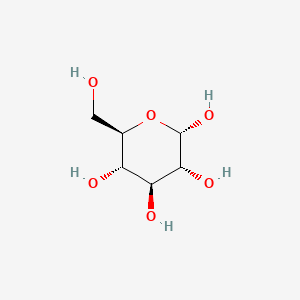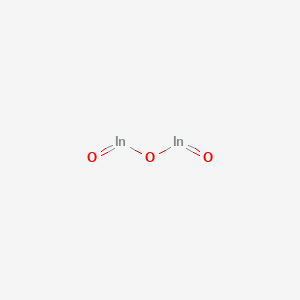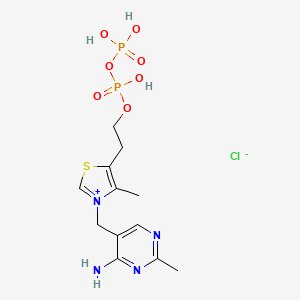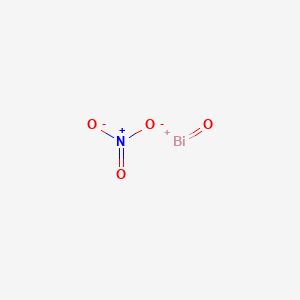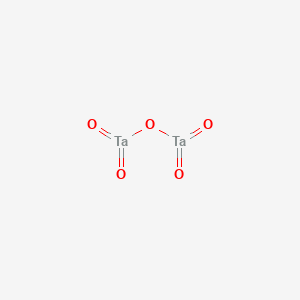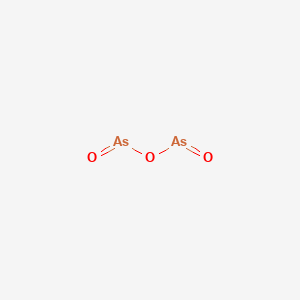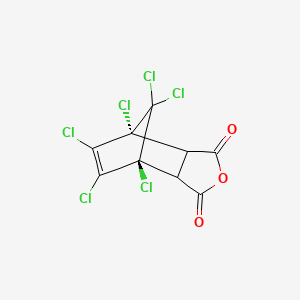
Chloroendic anhydride
Übersicht
Beschreibung
Vorbereitungsmethoden
Chloroendic anhydride is typically synthesized through a Diels-Alder reaction between maleic anhydride and hexachlorocyclopentadiene . The reaction is carried out at temperatures ranging from 150°C to 180°C for 2-5 hours . The process involves adding maleic anhydride to hexachlorocyclopentadiene in the presence of a diluting agent . This method yields high-quality this compound with a yield of up to 96% . Industrial production methods often involve similar reaction conditions but may include additional purification steps to ensure the high purity of the final product .
Analyse Chemischer Reaktionen
Chloroendic anhydride undergoes several types of chemical reactions, including hydrolysis, nucleophilic acyl substitution, and esterification .
Hydrolysis: When exposed to water, this compound hydrolyzes to form chloroendic acid.
Nucleophilic Acyl Substitution: This reaction involves the substitution of the anhydride group with nucleophiles such as alcohols and amines, leading to the formation of esters and amides.
Esterification: This compound reacts with alcohols to form esters, which are commonly used in the production of flame-retardant resins.
Wissenschaftliche Forschungsanwendungen
Chloroendic anhydride is widely used in scientific research and industrial applications due to its unique properties .
Chemistry: It is used as a reactive flame retardant in the synthesis of unsaturated polyester, polyurethane, and epoxy resins.
Biology and Medicine: While its primary applications are industrial, this compound’s derivatives are studied for their potential use in biomedical materials.
Industry: It is used in the production of epoxy resins, metal adhesive coatings, and UV-curable inks.
Wirkmechanismus
The mechanism of action of chloroendic anhydride involves its ability to form stable, flame-retardant polymers . When incorporated into resins, it enhances their thermal stability and resistance to combustion . The compound’s chlorinated structure contributes to its effectiveness as a flame retardant by promoting the formation of a char layer that inhibits the spread of flames . Additionally, this compound can undergo nucleophilic attack on its carbonyl groups, leading to the formation of various derivatives .
Vergleich Mit ähnlichen Verbindungen
Chloroendic anhydride is often compared to other chlorinated anhydrides and acids, such as chloroendic acid . Both compounds share similar chemical structures and are used in the production of flame-retardant materials . this compound is preferred in applications requiring higher thermal stability and resistance to hydrolysis . Other similar compounds include hexachlorocyclopentadiene and maleic anhydride, which are used as precursors in the synthesis of this compound .
Eigenschaften
IUPAC Name |
(1S,7R)-1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H2Cl6O3/c10-3-4(11)8(13)2-1(5(16)18-6(2)17)7(3,12)9(8,14)15/h1-2H/t1?,2?,7-,8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLBJFXNAEMSXGL-SBUZQEQSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12C(C(=O)OC1=O)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C12C(C(=O)OC1=O)[C@@]3(C(=C([C@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H2Cl6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


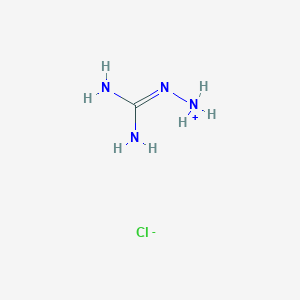
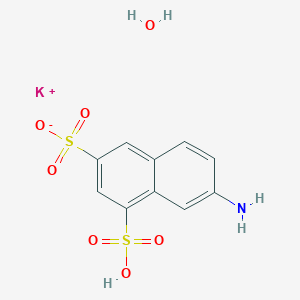
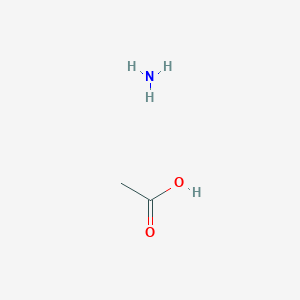
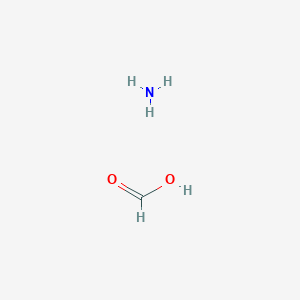

![(2R)-6-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/structure/B7798046.png)
